molecular formula C25H38Cl5N3OS B11990125 N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide CAS No. 303059-12-3

N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide

Cat. No.: B11990125
CAS No.: 303059-12-3
M. Wt: 605.9 g/mol
InChI Key: ZLAGRXKNPOPGMR-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is a complex organic compound with the molecular formula C25H38Cl5N3OS and a molecular weight of 605.93 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)hexadecanamide is unique due to its specific chemical structure, which includes multiple chlorine atoms and a long hexadecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

303059-12-3

Molecular Formula

C25H38Cl5N3OS

Molecular Weight

605.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C25H38Cl5N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(34)32-23(25(28,29)30)33-24(35)31-21-18-19(26)16-17-20(21)27/h16-18,23H,2-15H2,1H3,(H,32,34)(H2,31,33,35)

InChI Key

ZLAGRXKNPOPGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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